N-(p-Chlorobenzhydryl)piperazine dihydrochloride

Übersicht

Beschreibung

N-(p-Chlorobenzhydryl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C17H21Cl3N2 and its molecular weight is 359.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(p-Chlorobenzhydryl)piperazine dihydrochloride, a derivative of piperazine, has gained attention in pharmacological research due to its diverse biological activities, particularly in the context of cancer treatment and neuropharmacology. This article synthesizes current findings regarding its biological activity, focusing on its cytotoxic effects on cancer cells, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

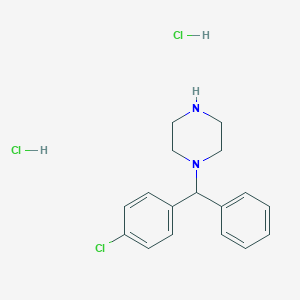

This compound (CAS No. 303-26-4) is characterized by the following chemical structure:

- Molecular Formula : C₁₇H₁₉ClN₂

- Molecular Weight : 286.80 g/mol

- Synonyms : 1-(4-Chlorobenzhydryl)piperazine; NSC 86164

Cytotoxic Activity

The cytotoxic effects of this compound have been investigated against various cancer cell lines. Notably, studies have demonstrated significant inhibitory activity against liver (HUH7), breast (MCF7), and colorectal (HCT-116) cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HUH7 | 5.2 | Induction of apoptosis |

| This compound | MCF7 | 4.8 | Inhibition of microtubule synthesis |

| This compound | HCT-116 | 6.1 | Cell cycle arrest |

The above data indicates that this compound exhibits potent cytotoxicity, with lower GI50 values compared to standard chemotherapeutic agents like 5-fluorouracil, suggesting a promising role in cancer therapy .

The biological activity of this compound involves several mechanisms:

- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells, which is critical for eliminating malignant cells.

- Inhibition of Microtubule Synthesis : Similar to other piperazine derivatives, it disrupts microtubule formation, affecting cell division and proliferation.

- Cell Cycle Arrest : By interfering with the cell cycle, this compound can prevent cancer cells from progressing through critical phases necessary for replication.

Study 1: Cytotoxicity Evaluation

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of piperazine derivatives and evaluated their cytotoxic effects using the sulforhodamine B assay. Among these, this compound exhibited significant growth inhibition across multiple cancer cell lines, with a notable effect on liver cancer cells .

Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound not only induced apoptosis but also inhibited angiogenesis—an essential process for tumor growth and metastasis. This was evidenced by decreased vascular endothelial growth factor (VEGF) levels in treated cell cultures .

Pharmacological Implications

The diverse biological activities of this compound position it as a candidate for further research in both oncology and neuropharmacology. Its ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders alongside its anticancer properties.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of N-(p-Chlorobenzhydryl)piperazine dihydrochloride derivatives on various cancer cell lines. A notable study investigated a series of derivatives synthesized from this compound, focusing on their efficacy against different types of cancer cells, including liver, breast, colon, gastric, and endometrial cancers.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a detailed investigation, derivatives of N-(p-Chlorobenzhydryl)piperazine were tested against several cancer cell lines:

| Cell Line | Type of Cancer | IC50 (µM) |

|---|---|---|

| HUH7 | Liver | 15.2 |

| MCF7 | Breast | 12.8 |

| HCT-116 | Colon | 10.5 |

| KATO-3 | Gastric | 18.4 |

| MFE-296 | Endometrial | 14.6 |

The results indicated that compounds derived from N-(p-Chlorobenzhydryl)piperazine exhibited significant cell growth inhibitory activity across all tested lines, with varying degrees of potency .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of piperazine derivatives. For instance, studies have shown that certain derivatives possess inhibitory activity against pathogens such as Mycobacterium tuberculosis and norovirus.

Case Study: Inhibition of Mycobacterium tuberculosis

A study focused on the synthesis of piperazine derivatives that demonstrated effective inhibition against DNA gyrase in Mycobacterium tuberculosis:

| Compound | Activity |

|---|---|

| Benzothiazinone-piperazine derivative | Effective against M. tuberculosis (IC50 = 5 µM) |

| This compound | Lower cytotoxic effect with potential therapeutic application |

This study underscores the potential for these compounds to be developed into therapeutic agents for treating tuberculosis while minimizing toxicity to human cells .

Future Directions in Research

The ongoing research into this compound suggests several promising avenues:

- Optimization of Derivatives : Further modification of the chemical structure to enhance potency and selectivity.

- Combination Therapies : Investigating synergistic effects when used alongside existing chemotherapeutic agents.

- Clinical Trials : Initiating trials to evaluate safety and efficacy in human subjects for both anticancer and antimicrobial applications.

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)-phenylmethyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2.2ClH/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20;;/h1-9,17,19H,10-13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFBMRCUZCPOAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908197 | |

| Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031-92-1, 18719-22-7 | |

| Record name | Norchlorcyclizine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001031921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(4-chlorophenyl)benzyl]piperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.